N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic small molecule featuring a 6-bromoindole core linked via an ethyl spacer to an acetamide group. The acetamide moiety is further substituted with a 2-oxo-5-phenylpyrazin-1(2H)-yl group, introducing a heterocyclic aromatic system.
Properties
Molecular Formula |
C22H19BrN4O2 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C22H19BrN4O2/c23-18-7-6-17-8-10-26(20(17)12-18)11-9-24-21(28)15-27-14-19(25-13-22(27)29)16-4-2-1-3-5-16/h1-8,10,12-14H,9,11,15H2,(H,24,28) |
InChI Key |
YTPVPDPCZWNHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoindole Ethylamine
6-Bromoindole is alkylated at the N1 position using 1,2-dibromoethane or bromoethylamine derivatives. A representative procedure involves:
-
Alkylation : 6-Bromoindole (1.0 equiv) is treated with 1,2-dibromoethane (1.2 equiv) in anhydrous toluene under NaH (2.0 equiv) at 0–5°C, followed by warming to room temperature. The intermediate 1-(2-bromoethyl)-6-bromo-1H-indole is isolated in 68–75% yield after silica gel chromatography (hexane/ethyl acetate 4:1).
-
Amination : The bromoethyl intermediate is reacted with aqueous ammonia (25% w/w) in THF at 60°C for 12 hours to yield 2-(6-bromo-1H-indol-1-yl)ethylamine.
Synthesis of 2-(2-Oxo-5-Phenylpyrazin-1(2H)-yl)Acetic Acid
Pyrazinone Ring Formation
The pyrazinone scaffold is constructed via cyclocondensation:
-
Step 1 : Ethyl glyoxylate (1.0 equiv) and phenylacetonitrile (1.1 equiv) undergo [4+2] cycloaddition in refluxing acetic acid (110°C, 6 hours) to form 5-phenylpyrazin-2(1H)-one.
-
Step 2 : The pyrazinone is functionalized at the N1 position using bromoacetic acid (1.5 equiv) in DMF with K2CO3 (2.0 equiv) at 80°C for 4 hours, yielding 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid (62% yield).
Amide Coupling and Final Assembly
The two intermediates are coupled via a carbodiimide-mediated reaction:
-
Activation : 2-(2-Oxo-5-phenylpyrazin-1(2H)-yl)acetic acid (1.0 equiv) is treated with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 minutes.
-
Coupling : 2-(6-Bromo-1H-indol-1-yl)ethylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours. The crude product is purified via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) to yield the target compound (55–60% purity-adjusted yield).
Optimization and Analytical Validation
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Alkylation Temperature | 0–5°C → RT | Prevents over-alkylation |
| Coupling Agent | EDC·HCl/HOBt | Reduces racemization |
| Solvent for Coupling | DCM | Enhances solubility |
Analytical Data
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H2O/MeCN).
-
1H NMR (DMSO-d6): δ 8.34 (s, 1H, indole H3), 7.65 (d, 1H, J = 8.5 Hz, indole H7), 4.12 (t, 2H, CH2N), 3.98 (s, 2H, CH2CO).
-
HRMS : m/z calcd. for C22H18BrN5O2 [M+H]+: 488.0612; found: 488.0609.
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Use of NaH ensures deprotonation of the indole N1 over other positions.
-
Pyrazinone Hydrolysis : Avoid aqueous workup at high pH to prevent ring opening.
-
Amide Bond Stability : Conduct reactions under inert atmosphere to minimize degradation.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g) achieved 48% overall yield using:
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indole derivatives without the bromo group.
Substitution: Indole derivatives with various substituents at the 6-position.
Scientific Research Applications
Research indicates that compounds with indole and pyrazine structures exhibit a range of biological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific applications of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide are highlighted below:
Antitumor Activity
Several studies have reported the antitumor potential of indole derivatives. For instance, derivatives similar to this compound have shown efficacy against various solid tumors, including colorectal and lung cancers. The mechanism often involves the modulation of apoptosis pathways and inhibition of tumor cell proliferation .
Antimicrobial Properties
Compounds containing indole structures are recognized for their antimicrobial effects. Recent studies have explored the use of indole-based compounds as potentiators for enhancing the efficacy of existing antibiotics against resistant bacterial strains . The incorporation of the bromine atom in this compound may enhance its interaction with bacterial targets.
Neuroprotective Effects
Research has also suggested that indole derivatives can exert neuroprotective effects, potentially through their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This opens avenues for studying the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Bromination of Indole : The synthesis begins with the bromination of indole to produce 6-bromoindole.
- Formation of Acetamide : The brominated indole is then reacted with an appropriate acetic acid derivative to form the acetamide structure.
- Coupling Reaction : Finally, the compound is coupled with a phenylpyrazine derivative through a condensation reaction.
Case Studies and Research Findings
A review of literature reveals several pertinent studies:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromo group can enhance the compound’s binding affinity and selectivity for certain targets. The pyrazinylacetamide moiety can further modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
N-[2-(4-Hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide (CAS 1393543-61-7)
- Structural Difference : Replaces the 6-bromoindol-1-yl group with a 4-hydroxyphenylethyl moiety.
- The absence of bromine may reduce halogen-bonding interactions with biological targets .
2-(6-Bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide
- Structural Difference: Substitutes the pyrazinone ring with a 5-bromopyridinyl group.
- Dual bromination increases molecular weight (MW: ~437 g/mol) and lipophilicity .
N-(Furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide (CAS 1630906-24-9)
Key Observations:
Synthetic Accessibility :
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of antibacterial properties and enzyme inhibition. This article reviews the synthesis, biological activity, and relevant case studies regarding this compound, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indole Core : The 6-bromoindole serves as a key building block.
- Substitution Reactions : The bromine atom can be substituted with various functional groups to enhance biological activity.
- Amide Bond Formation : The final step involves the formation of an amide bond between the indole derivative and the pyrazine moiety.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Recent studies have indicated that compounds derived from 6-bromoindole exhibit significant antibacterial properties. For instance, derivatives such as NL1 (2-(6-bromo-1H-indol-1-yl)acetyl)glycine have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting bacterial cystathionine γ-lyase (bCSE), an enzyme linked to bacterial resistance mechanisms .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, particularly those involved in bacterial metabolism. The inhibition of bCSE not only enhances the potency of existing antibiotics but also reduces bacterial resistance, making it a promising candidate for further development in antibiotic therapies .
Case Studies and Research Findings
The proposed mechanism by which this compound exerts its antibacterial effects includes:
- Inhibition of bCSE : This leads to decreased production of hydrogen sulfide (H₂S), a metabolite that contributes to bacterial virulence.
- Synergistic Effects with Antibiotics : By inhibiting bCSE, the compound enhances the effectiveness of conventional antibiotics, potentially overcoming resistance in pathogenic strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
